Cas no 1998978-09-8 (2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid)

2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid
- 1998978-09-8
- EN300-1123918
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- Inchi: 1S/C10H17N3O2/c1-4-11-9(10(14)15)8(3)13-6-5-7(2)12-13/h5-6,8-9,11H,4H2,1-3H3,(H,14,15)
- InChI Key: RBAYDHLNRKFCHC-UHFFFAOYSA-N
- SMILES: OC(C(C(C)N1C=CC(C)=N1)NCC)=O
Computed Properties
- Exact Mass: 211.132076794g/mol
- Monoisotopic Mass: 211.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 67.2Ų
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123918-1g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 1g |
$1485.0 | 2023-10-26 | |
Enamine | EN300-1123918-0.5g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
Enamine | EN300-1123918-10.0g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 10g |
$7435.0 | 2023-06-09 | ||
Enamine | EN300-1123918-2.5g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
Enamine | EN300-1123918-5g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 5g |
$4309.0 | 2023-10-26 | |
Enamine | EN300-1123918-0.05g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1123918-0.25g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
Enamine | EN300-1123918-1.0g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1123918-0.1g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
Enamine | EN300-1123918-5.0g |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1998978-09-8 | 5g |
$5014.0 | 2023-06-09 |
2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid Related Literature
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid
2-(Ethylamino)-3-(3-Methyl-1H-Pyrazol-1-Yl)Butanoic Acid: A Comprehensive Overview
The compound with CAS No. 1998978-09-8, known as 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and other chemical industries. The molecule's structure, comprising an ethylamino group, a pyrazole ring, and a butanoic acid moiety, contributes to its diverse chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π–π interactions, making it a valuable component in drug design. In the case of 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, the pyrazole ring is further substituted with a methyl group, enhancing its stability and potentially improving its pharmacokinetic properties.
The butanoic acid moiety in this compound introduces carboxylic acid functionality, which can play a crucial role in molecular recognition and binding interactions. This functional group is also amenable to further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with tailored properties. The combination of the ethylamino group and the pyrazole ring creates a molecule with both basic and acidic functionalities, making it versatile for various chemical reactions.
From a synthetic perspective, 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid can be prepared through a variety of methods, including condensation reactions and cyclization processes. Researchers have explored different strategies to optimize the synthesis of this compound, focusing on improving yield, purity, and scalability. For instance, recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically enriched versions of this compound, which could be valuable for pharmacological studies.
The biological activity of 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid has been a subject of extensive research. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes and receptors, suggesting its role in therapeutic applications. For example, investigations into its anti-inflammatory and antioxidant properties have revealed promising results, indicating its potential use in treating conditions associated with oxidative stress and inflammation.
Moreover, the compound has shown activity against various pathogens, including bacteria and fungi, highlighting its potential as an antimicrobial agent. Recent research has also explored its role in modulating cellular signaling pathways, such as the MAPK/ERK pathway, which is implicated in numerous diseases, including cancer. These findings underscore the compound's potential as a lead molecule for drug discovery.
In terms of industrial applications, 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid can serve as an intermediate in the synthesis of more complex molecules or as a building block for materials science applications. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and catalysis.
The growing interest in this compound is reflected in the increasing number of scientific publications discussing its synthesis, characterization, and biological activity. Researchers are continually exploring new ways to harness its unique properties for advancing both medicinal chemistry and materials science.
In conclusion, 2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-Yl)Butanoic Acid (CAS No. 1998978-09-) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its structural features make it an attractive target for further research aimed at unlocking its full potential in drug development and beyond.
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